molecular formula C18H22ClN3O2S B2676506 2-Chloro-1-(4-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)propan-1-one CAS No. 2411284-11-0

2-Chloro-1-(4-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)propan-1-one

Cat. No.: B2676506
CAS No.: 2411284-11-0
M. Wt: 379.9
InChI Key: RSQGUDREMRRPNX-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)propan-1-one is a complex organic compound that features a piperazine ring, a thiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)propan-1-one typically involves multiple steps. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Chloro-1-(4-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)propan-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(4-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with alpha1-adrenergic receptors makes it a promising candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

2-chloro-1-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2S/c1-13(19)18(23)22-9-7-21(8-10-22)11-15-12-25-17(20-15)14-3-5-16(24-2)6-4-14/h3-6,12-13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQGUDREMRRPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=CSC(=N2)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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